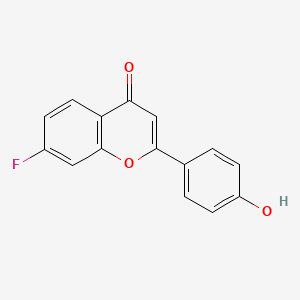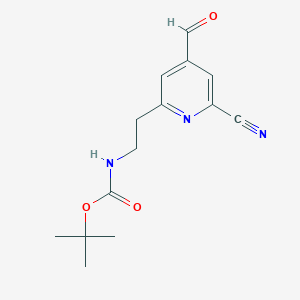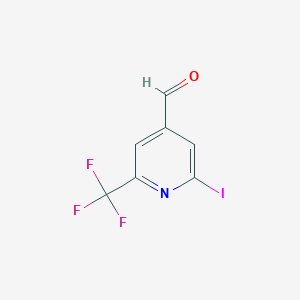
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F3INO and a molecular weight of 301.00 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an isonicotinaldehyde core
Vorbereitungsmethoden
One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding and other interactions . These interactions can influence the compound’s binding to enzymes, receptors, and other biological targets, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-6-(trifluoromethyl)isonicotinaldehyde can be compared with similar compounds such as:
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties and applications.
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde: Substitutes bromine for iodine, which can affect the compound’s reactivity and interactions.
These comparisons highlight the unique aspects of this compound, such as its specific re
Eigenschaften
Molekularformel |
C7H3F3INO |
|---|---|
Molekulargewicht |
301.00 g/mol |
IUPAC-Name |
2-iodo-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3F3INO/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-3H |
InChI-Schlüssel |
YIUHNPLFQFJUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


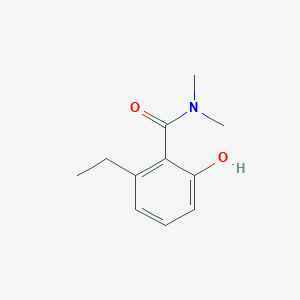
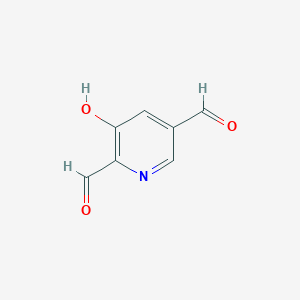
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)

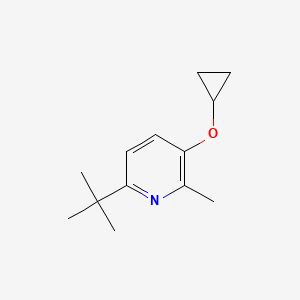
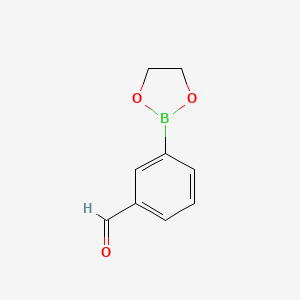
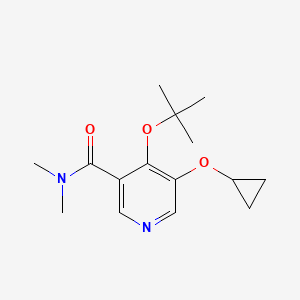
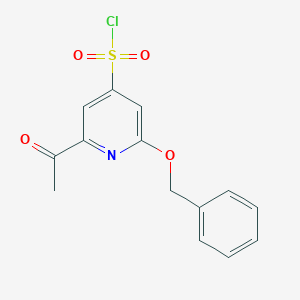


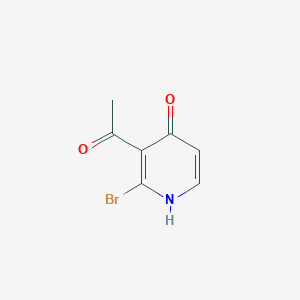
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
